3-Methyl-1-pentanol 3-Methyl-1-pentanol 3-methylpentanol is a primary alcohol that is pentanol substituted by a methyl group at position 3. It has a role as a plant metabolite.
3-Methyl-1-pentanol is a natural product found in Solanum lycopersicum, Artemisia capillaris, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 20281-83-8
VCID: VC8461850
InChI: InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3
SMILES: CCC(C)CCO
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol

3-Methyl-1-pentanol

CAS No.: 20281-83-8

Cat. No.: VC8461850

Molecular Formula: C6H14O

Molecular Weight: 102.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-pentanol - 20281-83-8

Specification

CAS No. 20281-83-8
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
IUPAC Name 3-methylpentan-1-ol
Standard InChI InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3
Standard InChI Key IWTBVKIGCDZRPL-UHFFFAOYSA-N
SMILES CCC(C)CCO
Canonical SMILES CCC(C)CCO
Boiling Point 151.00to152.00°C.@760.00mmHg

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Isomeric Relationships

3-Methyl-1-pentanol, systematically named 3-methylpentan-1-ol, shares structural homology with branched-chain alcohols such as isoamyl alcohol (3-methyl-1-butanol). Its IUPAC designation reflects a five-carbon backbone with a hydroxyl group at position 1 and a methyl branch at position 3 . The compound’s stereochemistry permits (±)-enantiomeric forms, though most studies describe racemic mixtures due to synthetic production methods . Confusion with similarly named isomers like 3-methyl-1-butanol (CAS 123-51-3) necessitates careful differentiation, particularly in toxicological contexts where carbon chain length influences biological activity .

Molecular Geometry and Reactivity

The molecule adopts an extended conformation stabilized by van der Waals interactions between the hydrophobic methyl branch and terminal hydroxyl group. Computational models predict a dipole moment of 1.78 D, favoring solubility in nonpolar solvents over aqueous media (logP ≈ 1.92) . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: δ 0.91 ppm (triplet, CH3_3-CH2_2), δ 1.38 ppm (multiplet, CH2_2-CH(CH3_3)), and δ 3.64 ppm (triplet, -CH2_2OH) . These spectral features enable precise identification in complex mixtures, though analytical challenges persist due to co-elution with analogous alcohols in gas chromatography .

Physical and Chemical Properties

Thermodynamic Parameters

Experimental data from safety sheets and computational analyses yield the following key properties :

PropertyValueMethod/Source
Boiling Point150–154°C at 1 atmASTM D1078
Flash Point58°C (closed cup)Pensky-Martens
Density (20°C)0.823 g/cm³Pycnometry
Vapor Pressure (25°C)0.12 kPaAntoine equation
Henry’s Law Constant3.2×1043.2 \times 10^{-4} atm·m³/molEPI Suite estimation

The compound’s low water solubility (4.7 g/L at 20°C) and moderate vapor pressure suggest partitioning into lipid membranes and atmospheric dispersion as primary environmental fates .

Synthetic Pathways and Industrial Production

While large-scale synthesis methods remain proprietary, laboratory-scale routes typically involve:

  • Grignard Reaction: Addition of methylmagnesium bromide to pentanal followed by acid hydrolysis.

  • Hydroformylation: Cobalt-catalyzed reaction of 2-pentene with syngas (CO/H2_2) to yield branched aldehydes, subsequently reduced to alcohols .
    Batch purity assessments via gas chromatography-mass spectrometry (GC-MS) indicate ≥99% purity in commercial samples, with residual precursors (e.g., pentanal) below 0.1% .

Biological Effects and Toxicity Profiles

Cytotoxicity in Plant Models

A pivotal study comparing C5 alcohol isomers demonstrated 3-methyl-1-pentanol’s capacity to inhibit rice (Oryza sativa) germination at concentrations ≥50 ppm . Key findings include:

  • Germination Suppression: 62% reduction vs. control at 100 ppm exposure.

  • Reactive Oxygen Species (ROS) Induction: 3.8-fold increase in root hydrogen peroxide levels, exceeding 2-methyl-1-butanol’s 2.1-fold rise.

  • Antioxidant Response: Glutathione (GSH) levels surged to 28 μmol/g FW (vs. 12 μmol/g in controls), accompanied by 4.2-fold upregulation of OsGSTU4 transcripts .

These effects correlate with the alcohol’s lipophilicity, enabling membrane disruption and mitochondrial dysfunction. Comparative analyses suggest branching position modulates toxicity, with 3-methyl derivatives exhibiting greater bioactivity than linear analogs .

Mammalian Toxicology and Risk Assessment

The Expert Panel for Fragrance Safety’s evaluation utilizing read-across data from isoamyl alcohol (CAS 123-51-3) established critical thresholds :

EndpointValue (mg/kg/day)Margin of Exposure (MOE)
Repeated Dose ToxicityNOAEL = 1250230 (inhalation)
Developmental ToxicityNOAEL = 300450 (oral)
GenotoxicityNegative in AmesN/A

Dermal absorption studies in rats showed <2% bioavailability, supporting its classification as a Cramer Class I low-risk compound .

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